VU0467154 is a synthetically derived, highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. [, , , , , , , , , , ] This compound plays a crucial role in scientific research as a pharmacological tool to investigate the function and therapeutic potential of the M4 receptor in various neurological and neuropsychiatric disorders. [, , , , , , , , , , ]
Molecular Structure Analysis
High-resolution cryo-electron microscopy structures of the M4 mAChR bound to VU0467154, along with a cognate Gi1 protein and the high-affinity agonist iperoxo, have been determined. [] These structural studies provide valuable insights into the binding mode of VU0467154 within the allosteric site of the M4 receptor and its interaction with other bound ligands.
Mechanism of Action
VU0467154 acts as a positive allosteric modulator of the M4 mAChR. [, , , , , , , , , , ] It binds to an allosteric site on the receptor, distinct from the orthosteric acetylcholine binding site. [, ] This binding enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the orthosteric site, leading to potentiated downstream signaling through the M4 receptor pathway. [, ]
Applications
Schizophrenia: VU0467154 demonstrated antipsychotic-like activity in rodent models by reversing behavioral deficits induced by MK-801, an N-methyl-D-aspartate receptor antagonist often used to induce schizophrenia-like symptoms. [, , ] It also improved cognitive performance in touchscreen-based visual discrimination tasks, suggesting potential for addressing cognitive impairments associated with schizophrenia. [, ]
Tourette syndrome: VU0467154 significantly reduced tic-like behaviors in two distinct murine models of Tourette syndrome (CIN-d and D1CT-7 mice). [] This effect was attributed to the activation of striatal M4 receptors.
Parkinson's disease: While not meeting initial expectations, research on the effects of VU0467154 in a hemiparkinsonian rat model provided valuable insights into the complex role of M4 receptor modulation in L-DOPA-induced dyskinesia (LID) and motor function. []
Rett syndrome: VU0467154 displayed efficacy in ameliorating anxiety, social behavior, cognitive deficits, and respiratory phenotypes in Mecp2+/– mice, a model for Rett syndrome. [] This research highlighted a potential therapeutic window and possible adverse effects.
Sleep and Aging: Studies in aged mice revealed that VU0467154 could normalize sleep-wake architecture deficits, specifically improving non-rapid eye movement sleep disturbances. [, ] These findings suggest a potential role for M4 PAMs in addressing age-related sleep disruptions.
Huntington's disease: VU0467154 demonstrated promising results in pre-symptomatic YAC128 mice, a model for Huntington's disease, by improving motor function and synaptic deficits. []
Related Compounds
Xanomeline
Compound Description: Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. [] It demonstrates efficacy in reducing tic-related behaviors in mouse models of Tourette syndrome. []
Relevance: Xanomeline's mechanism of action, targeting both M1 and M4 receptors, provides insights into the therapeutic potential of selective M4 positive allosteric modulators (PAMs) like VU0467154. [] While xanomeline shows promising effects, its actions are primarily mediated by M4, highlighting the importance of M4 selectivity for potential therapeutic applications. []
Cevimeline
Compound Description: Cevimeline is an agonist targeting M1 and M3 muscarinic acetylcholine receptors. [] Unlike xanomeline, cevimeline does not demonstrate efficacy in reducing tic-like behaviors in mouse models of Tourette syndrome. []
Relevance: The contrasting effects of cevimeline and VU0467154 in Tourette syndrome models underscore the specific therapeutic potential of selective M4 PAMs. [] Cevimeline's lack of efficacy, despite its agonistic activity at M1, further strengthens the argument for M4 as a key target for treating tic-related disorders. []
LY2033298 (LY298)
Compound Description: LY2033298 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [, ] Structural studies and molecular dynamics simulations have been conducted to investigate its binding mode and allosteric effects on the receptor. [, ]
Relevance: LY2033298 serves as a valuable comparison point for understanding the structure-activity relationships and pharmacological profiles of M4 PAMs. [, ] Comparing its binding interactions and pharmacological effects with VU0467154 contributes to a broader understanding of allosteric modulation of the M4 receptor. [, ]
VU0152100
Compound Description: VU0152100 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [] Previous research indicates it exhibits an antipsychotic-like profile in rodent models after amphetamine challenge. []
Relevance: VU0152100's antipsychotic-like effects paved the way for further investigation into the therapeutic potential of M4 PAMs, leading to the development of more optimized compounds like VU0467154. [] Its role in preclinical studies highlights the progression of research focused on targeting M4 for treating neuropsychiatric disorders. []
VU0453595
Compound Description: VU0453595 is a positive allosteric modulator selective for the M1 muscarinic acetylcholine receptor. [] Research suggests that it can normalize sleep-wake architecture deficits in aged mice. []
Relevance: Comparing the effects of VU0453595, an M1 PAM, with VU0467154, an M4 PAM, elucidates the distinct roles of these muscarinic receptor subtypes in regulating sleep-wake cycles. [] This comparison emphasizes the importance of subtype selectivity in developing targeted therapeutics for specific neurological functions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Triadimenol is a member of the class of triazoles that is 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butane-1,2-diol substituted at position O1 by a 4-chlorophenyl group. A fungicide for cereals, beet and brassicas used to control a range of diseases including powdery mildew, rusts, bunts and smuts. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor, a xenobiotic metabolite and an antifungal agrochemical. It is an aromatic ether, a member of monochlorobenzenes, a conazole fungicide, a triazole fungicide, a secondary alcohol and a hemiaminal ether. Triadimenol is a natural product found in Brassica napus with data available. Triadimenol is a fungicide for cereals, beet and brassicas used to control a range of diseases including powdery mildew, rusts, bunts and smuts. Its mode of action is selective with curative, protective and eradicant action. It disrupts membrane function.
Triallat belongs to thiocarbamate class of herbicides, mostly applied to fields for the control of insects and pathogens. Triallate, [solid] appears as colorless crystals or oily amber liquid. Toxic by inhalation, ingestion or skin absorption. Used as a pesticide. Tri-allate is a tertiary amine. A pre-emergence, selective herbicide for the control of wild oats in various crops.
Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in the form of its 16,17-acetonide to treat various skin infections. It has a role as an anti-allergic agent and an anti-inflammatory drug. It is a fluorinated steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a 17alpha-hydroxy steroid, a 16alpha-hydroxy steroid, a C21-steroid hormone, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane. Triamcinolone is a corticosteroid used to treat various inflammatory conditions in the body from allergic rhinitis to acute exacerbations of multiple sclerosis. Triamcinolone can be used as a one time adjunct treatment of osteoarthritic knee pain, or first line as a topical treatment of corticosteroid responsive dermatoses. Triamcinolone is more commonly seen in the forms triamcinolone hexacetonide, triamcinolone acetonide, and triamcinolone diacetate. Triamcinolone was granted FDA approval on 3 December 1957. In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval - for the treatment of patients with macular edema associated with uveitis. Triamcinolone is a Corticosteroid. The mechanism of action of triamcinolone is as a Corticosteroid Hormone Receptor Agonist. Triamcinolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, triamcinolone binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B. A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated. A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated. (From Martindale, The Extra Pharmacopoeia, 30th ed, p739) See also: Triamcinolone Acetonide (active moiety of); Triamcinolone Diacetate (narrower).
Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.